N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide
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Description
The compound “N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide” is a derivative of the 4H-3,1-benzoxazin-4-one class of compounds . These compounds are known for their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications .
Synthesis Analysis
The synthesis of benzoxazinone derivatives involves a series of chemical reactions. For instance, the acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate . This intermediate is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives can be confirmed by spectral data analysis. For example, the structures of products were confirmed by analysis using spectral data (1 H-NMR, 13 C-NMR, FT-IR, and HRMS) .Chemical Reactions Analysis
The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . A range of biologically important alkylated benzoxazinone peroxides are synthesized in high yield with a good functional group tolerance .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives can be determined by various spectroscopic techniques. For instance, IR (KBr): vmax /cm −1 1753, 1683, 1604, 1557, 1256, 1011. 1 H-NMR (DMSO, δ ppm): 8.12 (ddd, J =\u20097.8, 1.2, 0.6 Hz, 1H), 8.09 (dd, J =\u20090.6, 1.8 Hz, 1H), 7.93 (ddd, J =\u20090.6, 1.2, 7.8 Hz, 1H), 7.66 (ddd, J =\u20097.8, 1.2, 7.8 Hz, 1 H), 7.59 (ddd, J =\u20097.8, 1.2, 7.8 Hz, 1H), 7.45 (dd, J =\u20093.6, 0.6 Hz, 1H), 6.80 (dd, J =\u20091.8, 3.6 Hz, 1H). 13 C-NMR (DMSO): 158.7, 149.6, 148.4, 146.7, 144.6, 137.4, 128.8, 128.6, 127.1, 117.5, 113.4 .Mechanism of Action
Future Directions
The future directions in the study of benzoxazinone derivatives could involve exploring their biological properties further and developing new synthesis methods. For instance, the sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . This opens up possibilities for the synthesis of a range of biologically important alkylated benzoxazinone peroxides in high yield with a good functional group tolerance .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-6-15(19)17-10-5-9-16(20)18-11-12-21-14-8-4-3-7-13(14)18/h3-4,7-8H,5,9-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGZUPKCYKKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)N1CCOC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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